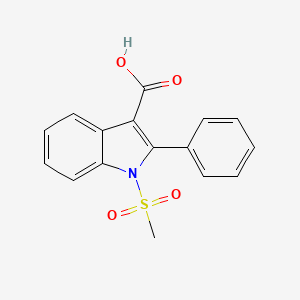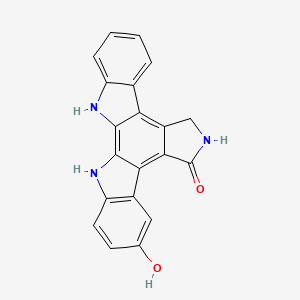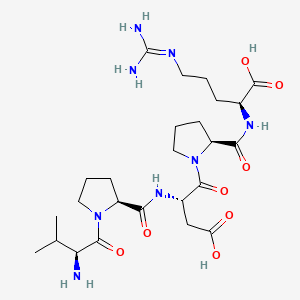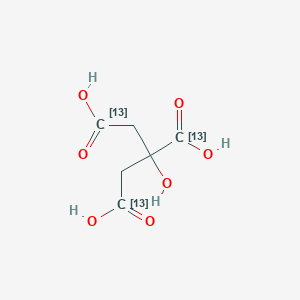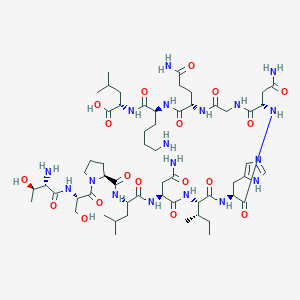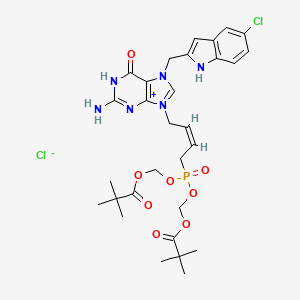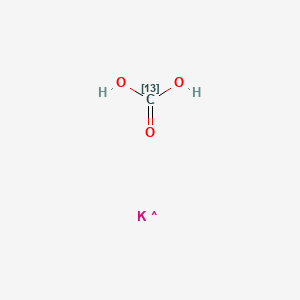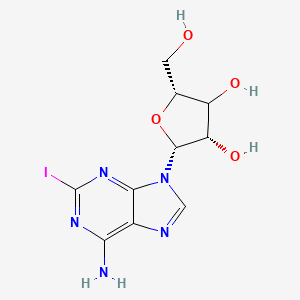
(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine is a complex organic compound that features a thiazole ring, a piperidine ring, and an L-leucine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the incorporation of the L-leucine moiety. Common reagents used in these steps include thionyl chloride, piperidine, and L-leucine. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistency and efficiency. The process would be optimized to minimize waste and maximize yield, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to mimic natural substrates.
Medicine
Industry
In the industrial sector, this compound can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring provides structural stability. The L-leucine moiety can enhance the compound’s affinity for biological targets, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-valine
- (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-isoleucine
- (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-phenylalanine
Uniqueness
Compared to these similar compounds, (4-(Thiazol-2-ylcarbamoyl)piperidine-1-carbonyl)-L-leucine stands out due to its specific combination of functional groups, which can result in unique biological activities and chemical reactivity. The presence of the L-leucine moiety may also confer specific binding properties that are not observed with other amino acid derivatives.
Properties
Molecular Formula |
C16H24N4O4S |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[4-(1,3-thiazol-2-ylcarbamoyl)piperidine-1-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H24N4O4S/c1-10(2)9-12(14(22)23)18-16(24)20-6-3-11(4-7-20)13(21)19-15-17-5-8-25-15/h5,8,10-12H,3-4,6-7,9H2,1-2H3,(H,18,24)(H,22,23)(H,17,19,21)/t12-/m0/s1 |
InChI Key |
XXKUWDIUUZIARI-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCC(CC1)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B12391684.png)
